

Methyl 3-Methylbenzoate as a Fragrance Ingredient: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 3-methylbenzoate**

Cat. No.: **B1205846**

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Abstract

Methyl 3-methylbenzoate is an aromatic ester utilized in the fragrance industry for its characteristic sweet, fruity, and floral odor profile. This technical guide provides an in-depth review of its chemical and physical properties, fragrance characteristics, and a comprehensive evaluation of its safety profile based on available data and read-across from structurally related compounds. Detailed experimental protocols for key safety and analytical assessments are provided, alongside visualizations of metabolic pathways and experimental workflows to support research and development activities. All quantitative data is summarized for ease of comparison.

Chemical and Physical Properties

Methyl 3-methylbenzoate, also known as methyl m-toluate, is a colorless liquid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	methyl 3-methylbenzoate	[1]
Synonyms	Methyl m-toluate, 3-Methylbenzoic acid methyl ester	[1]
CAS Number	99-36-5	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	221 °C at 760 mmHg	
Density	~1.063 g/mL at 25 °C	
Vapor Pressure	0.1 mmHg at 25 °C (estimated)	
Solubility	Insoluble in water	

Fragrance Profile

Methyl 3-methylbenzoate is valued in perfumery for its pleasant aromatic profile.

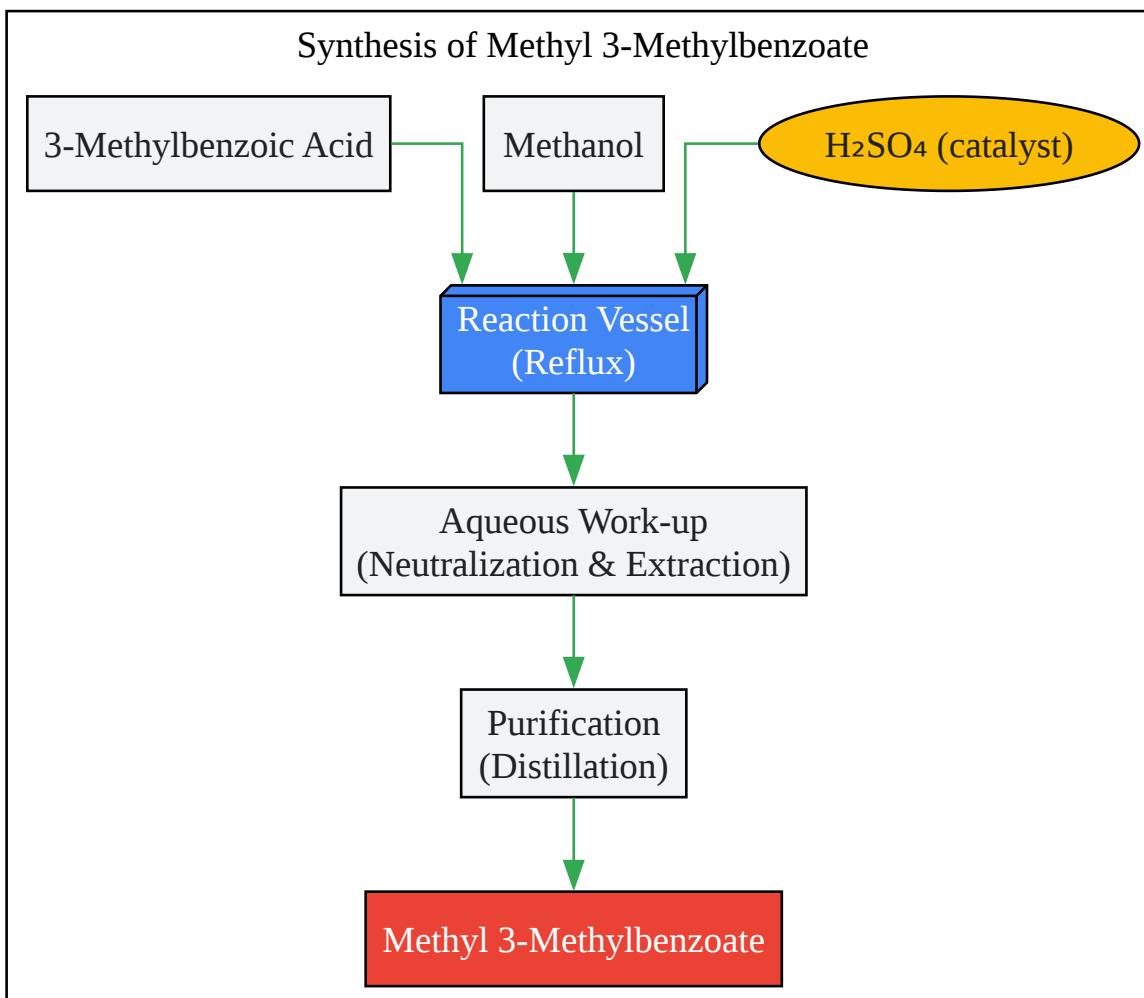
Characteristic	Description	Reference
Odor Description	Sweet, fruity, with floral undertones	[2]
Use in Fragrance	Used in various fragrance compositions for perfumes, colognes, and personal care products to enhance the overall scent.	[2]

Synthesis of Methyl 3-Methylbenzoate

A standard laboratory-scale synthesis of **methyl 3-methylbenzoate** is achieved via Fischer esterification of 3-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbenzoic acid (1.0 equivalent), anhydrous methanol (5.0-10.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude **methyl 3-methylbenzoate**. Further purification can be achieved by vacuum distillation.



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A simplified workflow for the synthesis of **methyl 3-methylbenzoate**.

Safety Assessment

A comprehensive safety assessment of fragrance ingredients is critical. This section outlines the key toxicological endpoints and provides available data. Due to the limited publicly available data for **methyl 3-methylbenzoate**, a read-across approach utilizing data from structurally similar analogues, such as methyl benzoate and ethyl benzoate, is employed.

Dermal Sensitization

Skin sensitization is a key endpoint for topically applied substances. The potential of a substance to induce skin sensitization is often evaluated using the murine Local Lymph Node

Assay (LLNA), which determines the EC3 value (the concentration required to produce a three-fold stimulation of lymphocyte proliferation). The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that can also be used to predict sensitization potential.

Quantitative Data for Structural Analogues

Compound	LLNA EC3 Value (%)	DPRA Reactivity	Reference
Methyl Benzoate	>50 (Not a sensitizer)	Not Available	[3][4]
Ethyl Benzoate	Not Available	Not Available	[5][6]

Note: Specific quantitative data for **methyl 3-methylbenzoate** is not publicly available. The data for methyl benzoate suggests a low potential for skin sensitization.

Experimental Protocol: Local Lymph Node Assay (LLNA) - OECD 429

- Animal Model: Typically, female CBA/J mice are used.
- Dose Preparation and Application: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at a minimum of three concentrations. A volume of 25 µL is applied to the dorsal surface of each ear for three consecutive days. Control animals are treated with the vehicle alone.
- Proliferation Assessment: On day 5, a solution of ^3H -methyl thymidine is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared and the DNA is precipitated. The incorporation of ^3H -thymidine is measured by a scintillation counter as disintegrations per minute (DPM).
- Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

The EC3 value is then calculated as the concentration of the test substance required to produce an SI of 3.

Phototoxicity

Phototoxicity is an adverse skin reaction triggered by the combination of a chemical and exposure to light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD 432) is a standard method for its assessment.

Quantitative Data for Structural Analogues

Compound	3T3 NRU Phototoxicity Assay (OECD 432)	Reference
Methyl Benzoate	Not expected to be phototoxic (based on UV/Vis spectra)	[7]
Ethyl Benzoate	Not expected to be phototoxic (based on UV/Vis spectra)	

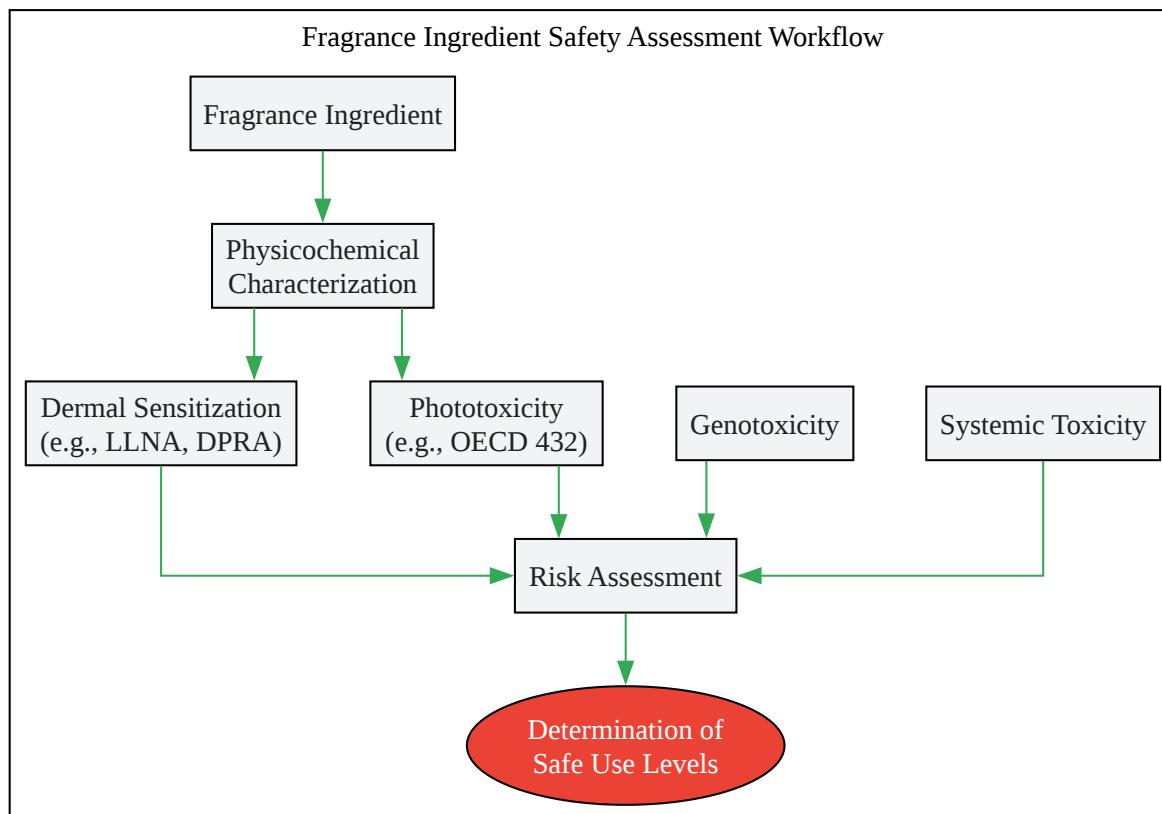
Note: Specific phototoxicity data for **methyl 3-methylbenzoate** is not publicly available. Based on the assessment of its analogue, methyl benzoate, it is not expected to be phototoxic as it lacks a significant chromophore that absorbs in the UVA/UVB range.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test - OECD 432

- Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.
- Treatment: The cells are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour). Two plates are prepared for each set of concentrations.
- Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation, while the other plate is kept in the dark as a control.
- Incubation and Staining: Following irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for 24 hours. Subsequently, the cells are incubated with

Neutral Red, a vital dye that is taken up by viable cells.

- Measurement and Data Analysis: The amount of Neutral Red absorbed by the cells is quantified by spectrophotometry. The IC₅₀ values (concentration causing 50% reduction in viability) are determined for both the irradiated (+UV) and non-irradiated (-UV) conditions. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC₅₀ values. A PIF greater than 5 is typically indicative of phototoxic potential.[8]



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A general workflow for the safety assessment of a fragrance ingredient.

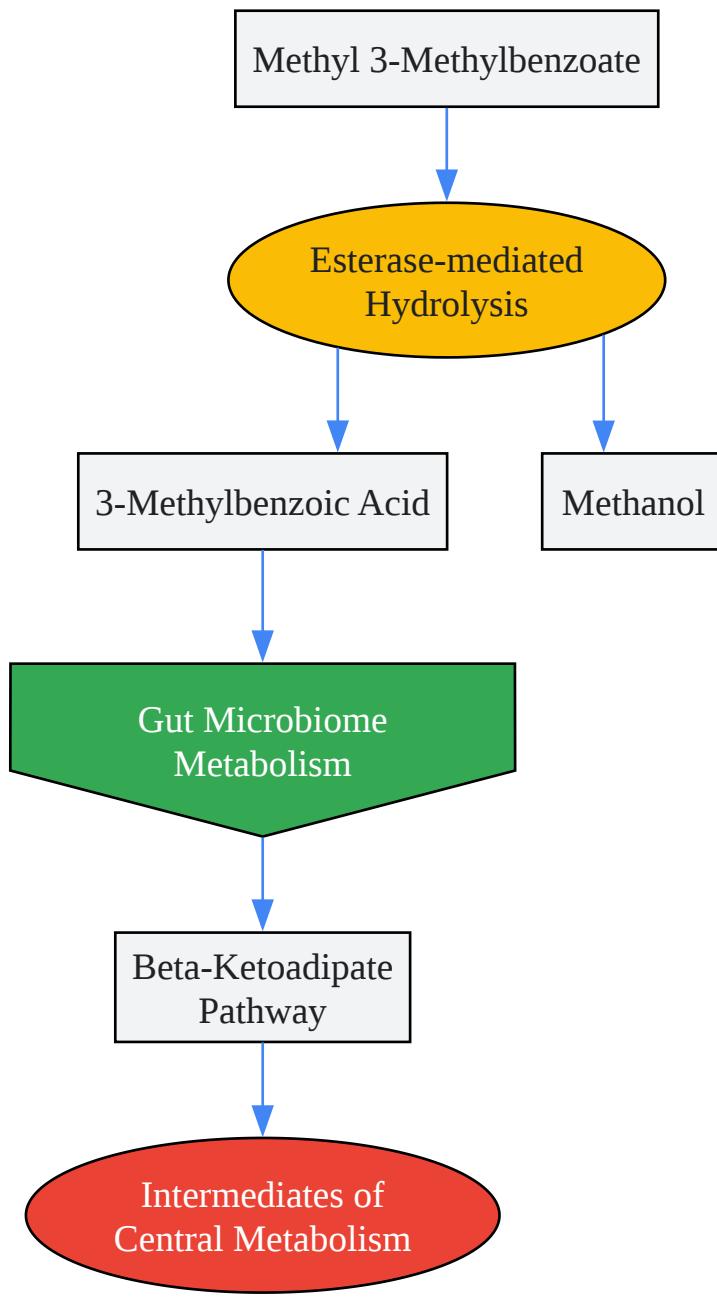
Metabolism and Potential Signaling Pathways

The metabolism of benzoate esters in humans is an important consideration for assessing their systemic effects. While specific data on **methyl 3-methylbenzoate** is limited, studies on benzoate metabolism by the human gut microbiome provide relevant insights.

The human gut microbiome is capable of metabolizing benzoates through both aerobic and anaerobic pathways. A key aerobic pathway is the beta-ketoadipate pathway, which proceeds via the formation of protocatechuate.^{[3][9]} This pathway ultimately leads to the degradation of the aromatic ring and the formation of intermediates that can enter central metabolism.

The initial step in the metabolism of **methyl 3-methylbenzoate** in humans is likely the hydrolysis of the ester bond by esterases, primarily in the liver, to form 3-methylbenzoic acid and methanol. The 3-methylbenzoic acid can then be conjugated with glycine and excreted, or it may undergo further metabolism by the gut microbiome.

Proposed Metabolic Pathway of Methyl 3-Methylbenzoate in Humans

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